Cas no 4734-98-9 (Benzcdindole-2(1H)-thione)

Benzcdindole-2(1H)-thione 化学的及び物理的性質
名前と識別子
-
- Benz[cd]indole-2(1H)-thione
- benzo[cd]indole-2(1H)-thione
- Benzo[cd]indole-2-thiol
- benz[cd]indole-2-thiol
- AKOS002310870
- 4734-98-9
- benz(cd)indol-2-thiol
- NJYOCLXLQBLONC-UHFFFAOYSA-N
- benz(cd)indole-2-thiol
- benz(cd)indole-2-thione
- AKOS002526303
- 1H-Benzo[cd]indole-2-thione
- SCHEMBL2637424
- Benzcdindole-2(1H)-thione
-
- インチ: InChI=1S/C11H7NS/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)
- InChIKey: NJYOCLXLQBLONC-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 185.02992040Da
- どういたいしつりょう: 185.02992040Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
Benzcdindole-2(1H)-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B183760-50mg |
Benz[cd]indole-2(1H)-thione |
4734-98-9 | 50mg |
$ 110.00 | 2023-04-19 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B183760-100mg |
Benzo[cd]indole-2(1H)-thione |
4734-98-9 | 100mg |
¥1320.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B183760-250mg |
Benzo[cd]indole-2(1H)-thione |
4734-98-9 | 250mg |
¥2100.00 | 2023-09-15 | ||
A2B Chem LLC | AX09422-5mg |
1H-benzo[cd]indole-2-thione |
4734-98-9 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | AX09422-10mg |
1H-benzo[cd]indole-2-thione |
4734-98-9 | 10mg |
$291.00 | 2024-04-20 | ||
AN HUI ZE SHENG Technology Co., Ltd. | B183760-500mg |
Benzo[cd]indole-2(1H)-thione |
4734-98-9 | 500mg |
¥3600.00 | 2023-09-15 | ||
TRC | B183760-250mg |
Benz[cd]indole-2(1H)-thione |
4734-98-9 | 250mg |
$ 253.00 | 2023-04-19 | ||
TRC | B183760-500mg |
Benz[cd]indole-2(1H)-thione |
4734-98-9 | 500mg |
$ 414.00 | 2023-04-19 | ||
TRC | B183760-1g |
Benz[cd]indole-2(1H)-thione |
4734-98-9 | 1g |
$ 555.00 | 2022-06-07 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | T36017-250mg |
benzo[cd]indole-2(1H)-thione |
4734-98-9 | 250mg |
¥2870.00 | 2022-12-11 |
Benzcdindole-2(1H)-thione 関連文献
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
Benzcdindole-2(1H)-thioneに関する追加情報
Professional Introduction to Benzcdindole-2(1H)-thione (CAS No. 4734-98-9)
Benzcdindole-2(1H)-thione, a compound with the chemical identifier CAS No. 4734-98-9, has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, characterized by its benzcdindole core structure fused with a thione functional group, exhibits a unique set of chemical and biological properties that make it a promising candidate for further research and development.
The molecular structure of Benzcdindole-2(1H)-thione consists of a benzene ring substituted with a indole moiety and a sulfur-containing thione group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical in determining its reactivity and potential biological activity. The presence of the thione group not only influences the compound's solubility and stability but also opens up avenues for various chemical transformations, making it a versatile scaffold for medicinal chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of Benzcdindole derivatives. The indole scaffold is well-known for its role in numerous bioactive molecules, including neurotransmitters and pharmaceutical agents. The addition of a thione group to this framework introduces new possibilities for modulating biological pathways, particularly those involving oxidative stress and inflammation.
Recent studies have highlighted the antioxidant properties of Benzcdindole-2(1H)-thione. The thione group is known to exhibit reducing capabilities, which can help neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. This makes the compound a potential candidate for therapeutic applications in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases and cardiovascular disorders.
Moreover, the benzcdindole core structure suggests potential interactions with various biological targets. For instance, indole derivatives have been shown to interact with enzymes and receptors involved in pain modulation, immune response, and cancer cell proliferation. By incorporating the thione group, researchers aim to enhance these interactions while minimizing off-target effects.
One of the most exciting aspects of Benzcdindole-2(1H)-thione is its synthetic accessibility. The compound can be readily synthesized through multi-step organic reactions that involve the functionalization of readily available starting materials. This accessibility allows for rapid screening of derivatives with modified substituents to optimize biological activity and pharmacokinetic properties.
The pharmaceutical industry has taken note of these promising attributes, leading to several ongoing research projects aimed at developing novel therapeutic agents based on Benzcdindole-2(1H)-thione. These projects are focusing on evaluating the compound's efficacy in preclinical models and identifying potential clinical applications.
In conclusion, Benzcdindole-2(1H)-thione (CAS No. 4734-98-9) represents a fascinating area of research with significant potential in pharmaceutical chemistry. Its unique structural features, combined with its demonstrated biological activities, make it a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover more about its properties and applications, it is likely that this compound will play an increasingly important role in future medical treatments.
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